molecular formula C14H26O2 B14463845 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- CAS No. 73003-77-7

2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl-

Cat. No.: B14463845
CAS No.: 73003-77-7
M. Wt: 226.35 g/mol
InChI Key: XJMAAOIVFHDJAK-UHFFFAOYSA-N
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Description

2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound characterized by its unique structure, which includes two double bonds and an ethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of the desired product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxyethoxy group.

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The specific pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-
  • 3-Octanone
  • Cyclohexane

Uniqueness

2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of double bonds and the ethoxyethoxy group makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

73003-77-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3

InChI Key

XJMAAOIVFHDJAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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